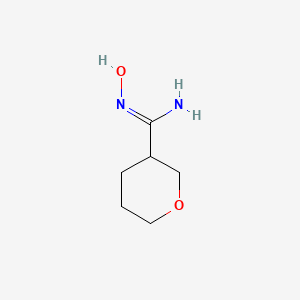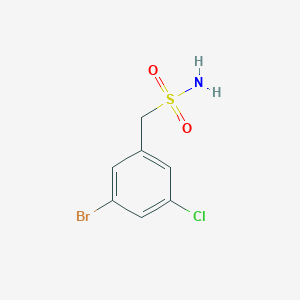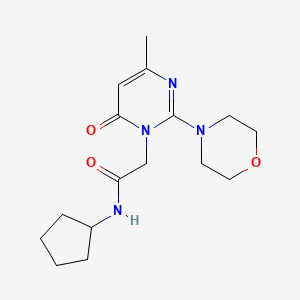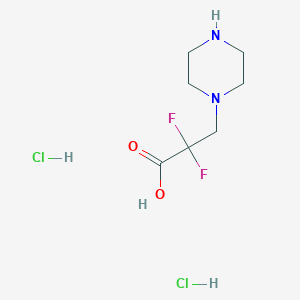
3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide, also known as CP-945,598, is a synthetic compound that has been studied for its potential use in treating various medical conditions.
Wirkmechanismus
3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide works by binding to and activating the alpha-2 adrenergic receptor, which is a type of receptor found in the brain and other parts of the body. This receptor is involved in the regulation of various physiological processes, including pain perception, anxiety, and mood. By activating this receptor, 3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide can modulate the activity of various neurotransmitters in the brain, which can lead to its therapeutic effects.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the release of certain neurotransmitters in the brain that are associated with pain perception, such as substance P and glutamate. It has also been shown to increase the levels of certain neurotransmitters in the brain that are associated with mood regulation, such as norepinephrine and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide is that it has been shown to have therapeutic effects in animal models of pain, anxiety, and depression. This makes it a potentially useful compound for further study in these areas. One limitation of 3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide is that it has only been studied in animal models, and its effects in humans are not yet known. In addition, more research is needed to determine the optimal dosing and administration of 3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide for therapeutic use.
Zukünftige Richtungen
There are several future directions for the study of 3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide. One direction is to further investigate its potential use in treating pain, anxiety, and depression in humans. This could involve clinical trials to determine its safety and efficacy in these populations. Another direction is to explore its potential use in treating other medical conditions, such as addiction and sleep disorders. Finally, more research is needed to determine the optimal dosing and administration of 3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide for therapeutic use.
Synthesemethoden
3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide can be synthesized through a multi-step process that involves the reaction of 3-chlorobenzonitrile with methylamine, followed by the reaction of the resulting compound with 2-pyridinecarboxaldehyde. The final step involves the reaction of the intermediate compound with azetidine-3-carboxylic acid to yield 3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide has been studied for its potential use in treating various medical conditions, including pain, anxiety, and depression. It has been shown to have analgesic effects in animal models of pain, and it has also been shown to reduce anxiety-like behavior in rats. In addition, 3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide has been studied for its potential use in treating depression, as it has been shown to increase the levels of certain neurotransmitters in the brain that are associated with mood regulation.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-21(16-12-22(13-16)17-7-2-3-10-20-17)18(23)9-8-14-5-4-6-15(19)11-14/h2-7,10-11,16H,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVVMCABQFRLTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-3-yl)benzoyl]piperazine](/img/structure/B2545010.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2545011.png)



![N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2545020.png)
![N-[(4-butyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2545021.png)
![4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(2-hydroxyethyl)benzamide](/img/structure/B2545022.png)




![7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2545032.png)
